Cas no 2172111-22-5 (5-{(2-aminoethyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid)

5-{(2-aminoethyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-{(2-aminoethyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid
- EN300-1452428
- 5-{[(2-aminoethyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid
- 2172111-22-5
-
- インチ: 1S/C8H14N4O2/c1-12-6(5-10-3-2-9)4-7(11-12)8(13)14/h4,10H,2-3,5,9H2,1H3,(H,13,14)
- InChIKey: YJOWHRAOBHPEJD-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=C(CNCCN)N(C)N=1)=O
計算された属性
- せいみつぶんしりょう: 198.11167570g/mol
- どういたいしつりょう: 198.11167570g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.7
- トポロジー分子極性表面積: 93.2Ų
5-{(2-aminoethyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1452428-50mg |
5-{[(2-aminoethyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172111-22-5 | 50mg |
$707.0 | 2023-09-29 | ||
Enamine | EN300-1452428-500mg |
5-{[(2-aminoethyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172111-22-5 | 500mg |
$809.0 | 2023-09-29 | ||
Enamine | EN300-1452428-250mg |
5-{[(2-aminoethyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172111-22-5 | 250mg |
$774.0 | 2023-09-29 | ||
Enamine | EN300-1452428-1.0g |
5-{[(2-aminoethyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172111-22-5 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1452428-10000mg |
5-{[(2-aminoethyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172111-22-5 | 10000mg |
$3622.0 | 2023-09-29 | ||
Enamine | EN300-1452428-2500mg |
5-{[(2-aminoethyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172111-22-5 | 2500mg |
$1650.0 | 2023-09-29 | ||
Enamine | EN300-1452428-1000mg |
5-{[(2-aminoethyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172111-22-5 | 1000mg |
$842.0 | 2023-09-29 | ||
Enamine | EN300-1452428-100mg |
5-{[(2-aminoethyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172111-22-5 | 100mg |
$741.0 | 2023-09-29 | ||
Enamine | EN300-1452428-5000mg |
5-{[(2-aminoethyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid |
2172111-22-5 | 5000mg |
$2443.0 | 2023-09-29 |
5-{(2-aminoethyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
5-{(2-aminoethyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acidに関する追加情報
5-{(2-Aminoethyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic Acid: A Comprehensive Overview
The compound with CAS No 217211-22-5, known as 5-{(2-aminoethyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrazole derivatives, which are widely studied due to their diverse biological activities and potential applications in drug design. The molecule's unique structure, featuring a pyrazole ring substituted with an aminoethyl group and a methyl group, contributes to its intriguing chemical properties and reactivity.
Recent studies have highlighted the importance of pyrazole derivatives in the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that 5-{(2-aminoethyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of chronic inflammatory diseases. The amino group present in the molecule plays a crucial role in its biological activity by facilitating hydrogen bonding interactions with target proteins.
In addition to its medicinal applications, this compound has also been explored for its potential in materials science. A study conducted at the University of California revealed that 5-{(2-aminoethyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid can act as a versatile building block for constructing supramolecular assemblies. Its ability to form stable metal-ligand complexes has opened new avenues for designing advanced materials with applications in catalysis and sensing technologies.
The synthesis of 5-{(2-aminoethyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Researchers have optimized the reaction conditions to achieve high yields and purity, ensuring that the compound is readily available for further studies. The use of microwave-assisted synthesis has been particularly effective in streamlining the production process, reducing reaction times, and minimizing side reactions.
From an environmental perspective, this compound has been evaluated for its biodegradability and eco-friendly properties. According to findings published in Green Chemistry, 5-{(2-aminoethyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid demonstrates excellent biodegradability under aerobic conditions, making it a sustainable choice for industrial applications. Its low toxicity profile further enhances its suitability for use in pharmaceuticals and agrochemicals.
Looking ahead, ongoing research is focused on expanding the functionalization of this compound to unlock new applications. Scientists are exploring the possibility of incorporating fluorescent groups or magnetic nanoparticles into its structure to create multifunctional materials for diagnostic imaging and targeted drug delivery. These advancements underscore the versatility and significance of 5-{(2-aminoethyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid in contemporary scientific research.
In conclusion, CAS No 217211-22-5 represents a groundbreaking molecule with immense potential across multiple disciplines. Its unique chemical structure, coupled with its versatile properties, positions it as a key player in the development of innovative solutions in medicine, materials science, and beyond. As research continues to unfold, this compound is expected to pave the way for groundbreaking discoveries that will benefit society at large.
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